
1,2,3,4,4A,4B-Hexahydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,4A,4B-Hexahydrophenanthrene is a polycyclic hydrocarbon with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its hexahydro configuration, which means it contains six additional hydrogen atoms compared to phenanthrene. Its molecular formula is C14H16, and it is known for its stability and reactivity under specific conditions .
Métodos De Preparación
The synthesis of 1,2,3,4,4A,4B-Hexahydrophenanthrene typically involves hydrogenation of phenanthrene. This process can be carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial to ensure complete hydrogenation and to avoid partial hydrogenation products .
Industrial production methods may involve more advanced catalytic systems and continuous flow reactors to enhance yield and purity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .
Análisis De Reacciones Químicas
1,2,3,4,4A,4B-Hexahydrophenanthrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form phenanthrene derivatives with oxygen-containing functional groups.
Reduction: Further reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) to produce more saturated hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenanthrenequinone, while substitution reactions can produce a variety of substituted phenanthrenes .
Aplicaciones Científicas De Investigación
1,2,3,4,4A,4B-Hexahydrophenanthrene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex polycyclic aromatic hydrocarbons and studying their properties.
Biology: Researchers use this compound to investigate its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism by which 1,2,3,4,4A,4B-Hexahydrophenanthrene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. Its polycyclic structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparación Con Compuestos Similares
1,2,3,4,4A,4B-Hexahydrophenanthrene can be compared with other similar compounds such as:
Phenanthrene: The parent compound, which lacks the additional hydrogen atoms and has different reactivity and stability.
1,2,3,4-Tetrahydrophenanthrene: A partially hydrogenated derivative with fewer hydrogen atoms added.
1,2,3,4,4A,10A-Hexahydrophenanthrene: Another hexahydro derivative with a different hydrogenation pattern.
The uniqueness of this compound lies in its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to its analogs .
Propiedades
Número CAS |
83707-98-6 |
|---|---|
Fórmula molecular |
C14H16 |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
1,2,3,4,4a,4b-hexahydrophenanthrene |
InChI |
InChI=1S/C14H16/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,9-10,13-14H,2,4,6,8H2 |
Clave InChI |
MPUIANDHWHNPJY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=CC=C3C=CC=CC3C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


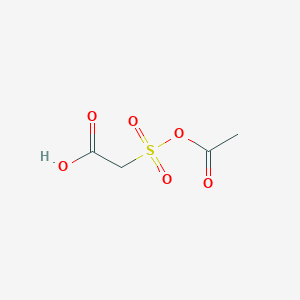
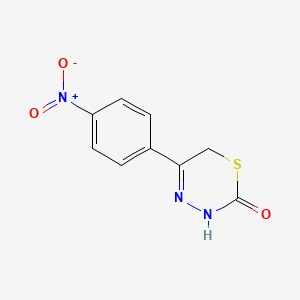
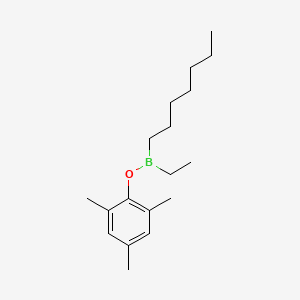


![Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14412092.png)

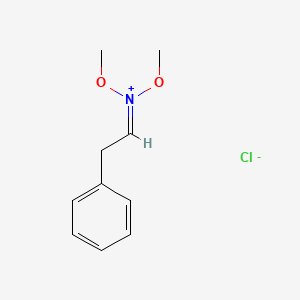

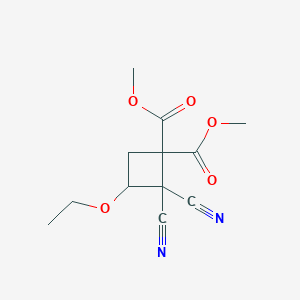

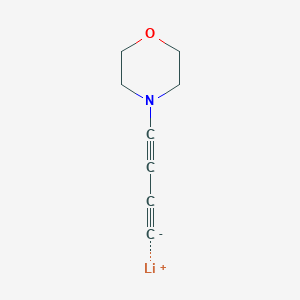

![(2S)-2-[[(2S)-2-amino-3-(3-fluorophenyl)propanoyl]amino]propanoic acid](/img/structure/B14412126.png)
